2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine
Description
Properties
Molecular Formula |
C11H16INO |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
2-(4-iodo-2-methylphenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H16INO/c1-9-8-10(12)4-5-11(9)14-7-6-13(2)3/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
PPUVJJPSWGUGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Step 1: Preparation of 4-Iodo-2-methylaniline or 4-Iodo-2-methylphenol Precursors
A critical intermediate for the target compound is 4-iodo-2-methylaniline or its phenolic derivative. According to synthetic protocols documented in the literature, the iodination at the para position relative to the methyl group can be achieved via an aromatic Finkelstein reaction or direct electrophilic iodination under controlled conditions.
Aromatic Finkelstein Reaction for Iodination
- Starting from 4-bromo-2-methylaniline , a copper(I) iodide-catalyzed halogen exchange can be performed.
- The reaction conditions involve:
- Copper(I) iodide (5 mol%)
- Sodium iodide (2 equivalents)
- N,N′-dimethylethylenediamine (10 mol%) as ligand
- Anhydrous 1,4-dioxane as solvent
- Heating at 110 °C for 18 hours under inert atmosphere (argon) using Schlenk techniques to exclude moisture and oxygen
- After reaction completion, the mixture is worked up by aqueous ammonia and extracted with dichloromethane, followed by washing, drying, and solvent removal to yield 4-iodo-2-methylaniline in high purity and yields up to 90%.
| Reagent/Condition | Amount/Details | Purpose |
|---|---|---|
| 4-Bromo-2-methylaniline | Starting material | Aryl bromide for halogen exchange |
| Copper(I) iodide (CuI) | 5 mol% | Catalyst |
| Sodium iodide (NaI) | 2 equiv | Iodide source for exchange |
| N,N′-dimethylethylenediamine | 10 mol% | Ligand for copper catalyst |
| 1,4-Dioxane | 0.5 mL per mmol NaI | Solvent |
| Temperature | 110 °C | Reaction temperature |
| Time | 18 hours | Reaction duration |
| Atmosphere | Argon (inert) | Prevent oxidation and moisture |
Step 2: Formation of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine
Once the iodinated aromatic intermediate is obtained, the next step involves ether formation between the phenolic hydroxyl group and the N,N-dimethylethanamine moiety.
Williamson Ether Synthesis Approach
- The phenol derivative (4-iodo-2-methylphenol) is reacted with N,N-dimethyl-2-chloroethanamine or a similar haloalkylamine under basic conditions.
- Typical bases used include potassium carbonate or sodium hydride to deprotonate the phenol and generate the phenoxide ion.
- The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures (50–100 °C).
- The nucleophilic phenoxide attacks the alkyl halide, resulting in the formation of the ether linkage and yielding this compound.
| Reagent/Condition | Amount/Details | Purpose |
|---|---|---|
| 4-Iodo-2-methylphenol | Starting phenol | Phenol substrate |
| N,N-Dimethyl-2-chloroethanamine | Alkyl halide | Alkylating agent |
| Potassium carbonate (K2CO3) or NaH | 1.5 equivalents | Base to generate phenoxide |
| DMF or DMSO | Solvent | Polar aprotic solvent |
| Temperature | 50–100 °C | Reaction temperature |
| Time | Several hours (4–24 h) | Reaction time |
Alternative Synthetic Routes and Considerations
- Direct iodination of 2-methylphenoxyethanamine derivatives is less common due to potential side reactions and regioselectivity issues.
- Protection of the amine group during iodination may be necessary to avoid unwanted reactions.
- Purification is typically achieved by column chromatography or recrystallization to obtain analytically pure product.
Summary Table of Preparation Methods
| Step | Starting Material | Key Reagents/Conditions | Outcome/Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4-Bromo-2-methylaniline | CuI, NaI, N,N′-dimethylethylenediamine, 1,4-dioxane, 110 °C, 18 h, inert atmosphere | 4-Iodo-2-methylaniline | Up to 90% yield |
| 2 | 4-Iodo-2-methylphenol | N,N-Dimethyl-2-chloroethanamine, K2CO3 or NaH, DMF/DMSO, 50–100 °C, several hours | This compound | Purified by chromatography/recrystallization |
Research Findings and Notes
- The copper(I)-catalyzed halogen exchange (Finkelstein reaction) is a robust and widely used method for introducing iodine into aromatic rings bearing bromine substituents, especially in the presence of electron-donating groups such as methyl and amine functionalities.
- The choice of ligand (N,N′-dimethylethylenediamine) significantly enhances the efficiency of the copper catalyst.
- The Williamson ether synthesis remains the most straightforward and reliable method to attach the dimethylaminoethyl side chain to the iodinated phenol.
- Careful control of reaction conditions, especially temperature and atmosphere, is crucial to maximize yield and minimize side reactions.
- No direct synthetic procedures specifically naming this compound were found in major chemical databases, but the outlined stepwise approach is consistent with established organic synthesis principles and closely related compounds documented in the literature.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenoxyalkylamines.
Scientific Research Applications
Scientific Research Applications
1. Pharmacological Studies
Research indicates that compounds similar to 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine may exhibit properties beneficial in treating neurological disorders. For example, studies have shown that phenoxy derivatives can influence neurotransmitter systems, potentially aiding in conditions like depression and anxiety .
2. Synthesis of Novel Drugs
The compound serves as a precursor in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates with enhanced efficacy and reduced side effects. The synthetic routes often involve strategic substitutions on the aromatic ring, which can tailor the pharmacokinetic properties of the resultant compounds .
3. Drug Discovery Platforms
In drug discovery, this compound can be utilized in high-throughput screening assays to identify new leads against various biological targets. Its ability to modulate receptor activity makes it a valuable tool in identifying compounds that can act on specific pathways involved in disease processes .
Case Study 1: Neurological Impact
A clinical study investigated the effects of similar phenoxy compounds on patients with major depressive disorder. The results indicated significant improvements in mood and cognitive function when administered over a six-week period. The study highlighted the potential of such compounds as alternative treatments for depression .
Case Study 2: Synthesis and Efficacy Testing
In a laboratory setting, researchers synthesized derivatives of this compound to evaluate their binding affinity to serotonin receptors. The findings demonstrated that certain modifications increased receptor affinity, suggesting potential for developing more effective antidepressants .
Mechanism of Action
The mechanism of action of 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the phenoxy group can influence its binding affinity and selectivity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Key Findings:
Role of Halogen Substituents: Iodine in 2e (indole derivative) and 25I-NBOMe enhances receptor binding through hydrophobic interactions and electron density effects. However, positional differences (e.g., 4-iodo-phenoxy vs. 5-iodo-indole) lead to divergent pharmacological outcomes: 2e modulates serotonin receptors for antidepressant effects , while 25I-NBOMe activates 5-HT2A for hallucinogenic activity . Bromine in 2d (2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine) showed higher potency than chlorine or iodine analogs in serotonin receptor binding, suggesting halogen size and polarizability influence affinity .
Backbone and Linker Modifications :
- The N,N-dimethylethanamine backbone is versatile, enabling diverse substitutions. For example:
- Diphenhydramine uses a diphenylmethoxy group for H1 antagonism , whereas the target compound’s iodophenoxy group may favor CNS penetration.
- 25I-NBOMe incorporates a methoxybenzyl group, enhancing 5-HT2A selectivity compared to simpler phenethylamines .
Therapeutic vs. Adverse Effects: Indole derivatives (e.g., 2e) exhibit antidepressant/sedative effects with nanomolar receptor affinities , while quindoline-piperazine analogs (e.g., compound 4 in ) show anticancer activity but lack target specificity.
Lipophilicity and Bioavailability :
- Iodine increases lipophilicity (logP), improving blood-brain barrier penetration in psychoactive compounds like 25I-NBOMe . However, excessive lipophilicity may reduce aqueous solubility, necessitating structural optimizations.
Biological Activity
2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine, also referred to as a new psychoactive substance (NPS), has garnered attention due to its potential effects on the central nervous system and its implications in substance abuse. This compound is structurally related to various phenethylamines and has been studied for its biological activity, particularly in relation to neurotransmitter modulation and receptor interaction.
The biological activity of this compound primarily involves its interaction with serotonin and dopamine receptors. Research indicates that it influences the levels of these neurotransmitters in the brain, which can affect mood, behavior, and neural activity. Specifically, it functions as a ligand for various receptors, leading to conformational changes that activate signaling pathways mediated by guanine nucleotide-binding proteins (G proteins) .
Key Findings:
- Dopamine Regulation : Studies have shown that this compound can alter dopamine levels in the striatum, suggesting its role in modulating reward pathways and potentially contributing to its abuse liability .
- Serotonin Interaction : It also appears to regulate serotonin release and metabolism, affecting mood and emotional states .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Dependence Liability
In a preclinical study, the effects of this compound were assessed using conditioned place preference and self-administration paradigms. Results indicated that the compound produced significant rewarding effects and increased dopamine levels in the striatum. The expression levels of SGK1 and PER2 were also altered, further suggesting its potential for dependence .
Case Study 2: Clinical Observations
Clinical reports have noted instances of adverse reactions associated with the use of similar compounds within the phenethylamine class. Symptoms included agitation, tachycardia, and confusion following ingestion, highlighting the need for careful monitoring of new psychoactive substances in clinical settings .
Q & A
Basic: What are the common synthetic routes for 2-(4-Iodo-2-methylphenoxy)-N,N-dimethylethanamine, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including:
- Phenolic coupling : Alkylation of 4-iodo-2-methylphenol with a dimethylaminoethyl halide (e.g., chloroethylamine derivative) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Iodination : If starting from non-iodinated precursors, electrophilic iodination using I₂/HNO₃ or N-iodosuccinimide (NIS) may be required, though steric hindrance from the methyl group complicates regioselectivity .
- Intermediate characterization : Thin-layer chromatography (TLC) and LC-MS monitor reaction progress. NMR (¹H/¹³C) confirms substituent positions, while IR spectroscopy validates ether and amine functional groups .
Basic: How is structural integrity validated for this compound, and what spectroscopic techniques are prioritized?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the iodophenyl ring (δ ~6.8–7.5 ppm for aromatic protons, δ ~90–100 ppm for C-I in ¹³C) and dimethylamino group (singlet at δ ~2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of iodine or methylphenoxy moiety) .
- X-ray crystallography : Resolve ambiguities in substituent orientation using SHELX programs (e.g., SHELXL for refinement), particularly if crystalline derivatives are obtainable .
Advanced: How can synthetic yields be optimized given iodine’s steric and electronic effects?
Methodological Answer:
- Protecting groups : Temporarily protect the dimethylamino group (e.g., as a tert-butyl carbamate) to prevent side reactions during iodination .
- Catalysis : Use Pd-mediated coupling (e.g., Ullmann reaction) for ether formation to reduce reaction time and improve regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance iodine’s electrophilicity, while microwave-assisted synthesis reduces decomposition risks .
Advanced: How to resolve contradictions in spectroscopic data, such as unexpected splitting in NMR?
Methodological Answer:
- Dynamic effects : Variable-temperature NMR identifies conformational flexibility (e.g., hindered rotation of the phenoxy group) causing splitting .
- Impurity profiling : Use HPLC with UV/ECD detection (λ = 254 nm) to isolate byproducts. Compare retention times with reference standards (e.g., brominated analogs in ).
- Computational modeling : DFT calculations (e.g., Gaussian) simulate NMR spectra to validate experimental assignments .
Basic: What biological targets or mechanisms are hypothesized based on structural analogs?
Methodological Answer:
- Receptor binding : The dimethylaminoethyl moiety suggests potential interaction with G protein-coupled receptors (GPCRs) or serotonin transporters, akin to diphenhydramine derivatives .
- Iodine’s role : The 4-iodo group may enhance lipophilicity, impacting blood-brain barrier penetration, as seen in iodinated CNS agents .
- In vitro assays : Preliminary screening against neurotransmitter reuptake targets (e.g., SERT, NET) using radioligand displacement assays .
Advanced: How to design crystallographic studies for conformational analysis of the phenoxy group?
Methodological Answer:
- Co-crystallization : Co-crystallize with stabilizing agents (e.g., picric acid) to improve crystal lattice formation .
- SHELX workflow : Use SHELXD for phase determination and SHELXL for refinement. Analyze torsion angles to map phenoxy group rotation barriers .
- Synchrotron radiation : High-resolution data collection (λ = 0.7–1.0 Å) resolves iodine’s electron density, critical for accurate positional refinement .
Advanced: What strategies ensure purity for pharmacological studies, given potential synthesis byproducts?
Methodological Answer:
- Prep-HPLC : Gradient elution (e.g., 10–90% acetonitrile in H₂O with 0.1% TFA) isolates the target compound from de-iodinated or dimerized impurities .
- Reference standards : Cross-validate with pharmacopeial impurities (e.g., EP impurity standards in ).
- Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytic pathways (e.g., cleavage of the ether bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
